Benzyl 2-(chloromethyl)morpholine-4-carboxylate

CAS No.: 1311316-80-9

Cat. No.: VC3387788

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311316-80-9 |

|---|---|

| Molecular Formula | C13H16ClNO3 |

| Molecular Weight | 269.72 g/mol |

| IUPAC Name | benzyl 2-(chloromethyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C13H16ClNO3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

| Standard InChI Key | WFZGBNJENFMBAL-UHFFFAOYSA-N |

| SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)CCl |

| Canonical SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)CCl |

Introduction

Chemical Identity and Structure

Basic Chemical Information

Benzyl 2-(chloromethyl)morpholine-4-carboxylate is characterized by the following key chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1311316-80-9 |

| Molecular Formula | C₁₃H₁₆ClNO₃ |

| Molecular Weight | 269.72 g/mol |

| PubChem Compound ID | 54592999 |

The compound belongs to the morpholine class of heterocyclic organic compounds, featuring a six-membered ring with both oxygen and nitrogen heteroatoms.

Structural Features

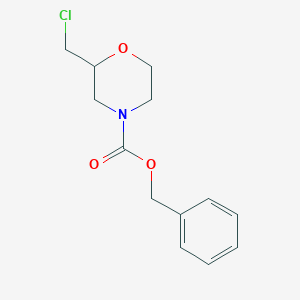

The molecular structure of Benzyl 2-(chloromethyl)morpholine-4-carboxylate contains several key functional groups:

-

A morpholine ring (six-membered heterocycle with oxygen and nitrogen)

-

A chloromethyl substituent at the 2-position of the morpholine ring

-

A benzyl carboxylate group attached to the nitrogen atom of the morpholine ring

This structural arrangement provides multiple reactive sites that contribute to the compound's chemical versatility in organic synthesis applications.

Chemical Identifiers

For precise identification and database cross-referencing, the compound is associated with the following chemical identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | benzyl 2-(chloromethyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C13H16ClNO3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

| Standard InChIKey | WFZGBNJENFMBAL-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)CCl |

These identifiers provide standardized ways to represent the compound in chemical databases and literature, enabling consistent identification across different research platforms.

Related Compounds and Structural Analogs

Structural Analogs

Several structurally related compounds share similarities with Benzyl 2-(chloromethyl)morpholine-4-carboxylate, indicating a broader chemical family with potential related applications:

-

Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate (CAS: 119030847) - This compound differs by having a chlorosulfonyl group rather than simply a chloromethyl group, giving it the molecular formula C₁₃H₁₆ClNO₅S and a molecular weight of 333.79 g/mol .

-

2-Hydroxymethyl-4-BOC-morpholine (CAS: 135065-69-9) - A related morpholine derivative with a hydroxymethyl group instead of chloromethyl and a tert-butoxycarbonyl (BOC) protecting group instead of the benzyl carboxylate .

-

(4-Benzyl-2-morpholinyl)methanol (CAS: 40987-24-4) - This compound features a hydroxymethyl group rather than a chloromethyl group and a direct benzyl substitution on the nitrogen instead of a benzyl carboxylate group .

These structural relationships suggest common synthetic pathways and potential interconversions among these compounds in chemical research settings.

Comparative Physical Properties

The table below presents a comparison of physical properties between Benzyl 2-(chloromethyl)morpholine-4-carboxylate and its structural analogs:

| Compound | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

|---|---|---|---|

| Benzyl 2-(chloromethyl)morpholine-4-carboxylate | 269.72 | Not available | Not available |

| (4-Benzyl-2-morpholinyl)methanol | 207.27 | 303.2±27.0 at 760 mmHg | 1.1±0.1 |

| 2-Hydroxymethyl-4-BOC-morpholine | 217.26 | 320.7±27.0 | 1.118±0.06 |

This comparison illustrates how structural modifications affect the physical properties of these morpholine derivatives .

Synthesis and Preparation

Synthetic Methodology

The synthesis of Benzyl 2-(chloromethyl)morpholine-4-carboxylate typically follows a reaction pathway involving 2-chloromethylmorpholine as a key intermediate. The general synthetic route described in literature involves:

-

Starting with 2-chloromethylmorpholine as the primary scaffold

-

Reacting this intermediate with benzyl chloroformate

-

Conducting the reaction in the presence of an appropriate base to facilitate the carboxylation

-

Purification of the final product through standard organic chemistry techniques such as recrystallization or column chromatography

The synthetic process requires careful control of reaction conditions to prevent side reactions involving the reactive chloromethyl group.

Alternative Synthetic Approaches

While not directly referenced for Benzyl 2-(chloromethyl)morpholine-4-carboxylate, the synthesis of related morpholine derivatives suggests alternative approaches that might be applicable:

-

Starting with 2-hydroxymethylmorpholine and converting the hydroxyl to a chloride using thionyl chloride or phosphorus pentachloride, followed by protection of the nitrogen with benzyl chloroformate

-

Beginning with a suitably protected morpholine derivative and introducing the chloromethyl and benzyl carboxylate groups in sequential steps

These approaches would need experimental validation specific to this compound but represent plausible synthetic alternatives based on general organic chemistry principles and the preparation of structurally similar compounds .

Applications and Research Significance

Role in Organic Synthesis

Benzyl 2-(chloromethyl)morpholine-4-carboxylate serves important functions in organic synthesis:

-

As a versatile intermediate for creating more complex chemical structures

-

As a building block for pharmaceutical compounds due to its reactive chloromethyl group

-

As a source of the morpholine scaffold, which is important in medicinal chemistry

Physical and Chemical Properties

Reactivity Profile

The reactivity of Benzyl 2-(chloromethyl)morpholine-4-carboxylate is primarily determined by its functional groups:

-

The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic substitution reactions, making it a versatile handle for further chemical modifications

-

The carbamate functionality (benzyl carboxylate attached to the nitrogen) can undergo hydrolysis under basic or acidic conditions, allowing for deprotection of the nitrogen when needed

-

The morpholine oxygen provides a potential coordination site for metal ions in certain chemical reactions

These reactive features make the compound valuable in diversification strategies during chemical library synthesis and drug discovery.

Stability Considerations

Based on its structure, several stability considerations are relevant for Benzyl 2-(chloromethyl)morpholine-4-carboxylate:

-

Moisture sensitivity due to the reactive chloromethyl group, which may undergo hydrolysis to form the corresponding alcohol

-

Potential for decomposition upon extended exposure to heat or light

-

Chemical incompatibility with strong nucleophiles, bases, acids, and oxidizing agents that could react with its functional groups

These considerations necessitate appropriate storage conditions, typically in sealed containers under inert atmosphere and at controlled temperatures.

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would likely be employed for purity determination and quantitative analysis of Benzyl 2-(chloromethyl)morpholine-4-carboxylate in research settings. These techniques, combined with mass spectrometry (LC-MS or GC-MS), provide powerful tools for both identification and quantification of the compound and any potential impurities or degradation products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume